N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

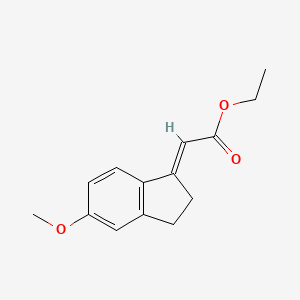

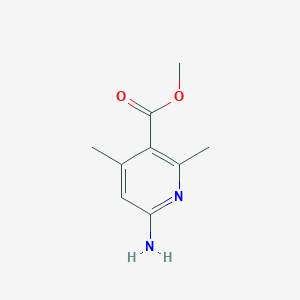

“N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide” is a complex organic compound. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle, and a nitrophenyl group, which is a type of aromatic ring with a nitro (-NO2) substituent. The compound also contains a carbothioamide group (-CSNH2), which is a type of functional group containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, the nitrophenyl group, and the carbothioamide group. These groups would likely confer specific physical and chemical properties to the compound .

Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The nitro group in the nitrophenyl ring, for example, is electron-withdrawing and could make the ring more susceptible to electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group, for example, could increase the compound’s reactivity. The isoquinoline ring could confer aromatic stability, and the carbothioamide group could participate in hydrogen bonding .

科学的研究の応用

Organocatalytic Enantioselective Syntheses

A study detailed the organocatalytic enantioselective Pictet-Spengler reactions for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the importance of the sulfenamide moiety for the reaction's rate and enantioselectivity. This methodology facilitated the synthesis of natural products and synthetic drugs, demonstrating the compound's role in advancing asymmetric synthesis techniques (Mons et al., 2014).

Potential Anticancer and Fluorescence Agents

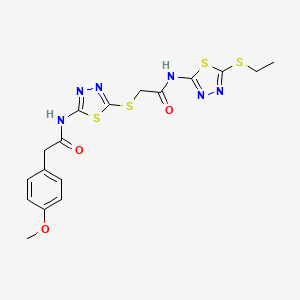

Another research explored the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives for potential anticancer applications and fluorescence properties. The synthesis utilized 3-nitrophthalic anhydride and α-haloketones, leading to compounds with cytotoxic activity against cancer cell lines and notable fluorescent characteristics, suggesting the compound's utility in both therapeutic and diagnostic contexts (Funk et al., 2015).

Enantioselective Addition to Iminium Ions

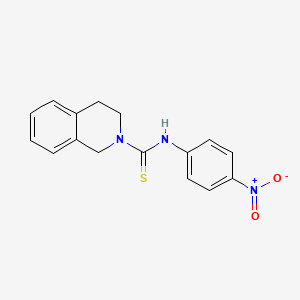

Research demonstrated isothioureas catalyzing the enantioselective addition of 4-nitrophenyl esters to tetrahydroisoquinoline-derived iminium ions. This process, optimized through photoredox catalysis, yielded β-amino amide products with high enantioselectivity, underscoring the compound's role in facilitating stereocontrolled organic synthesis (Arokianathar et al., 2018).

Isoquinolinium N-Arylimides Cycloadditions

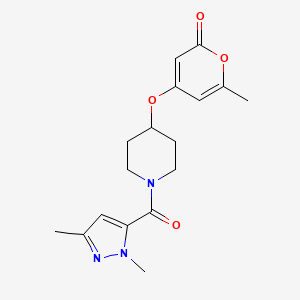

A study on isoquinolinium N-arylimides described the synthesis and cycloaddition reactions to heterocumulenes, including the preparation of N-(4-nitrophenyl)imide. This work provides insights into the reactivity of isoquinolinium derivatives in cycloaddition reactions, contributing to the development of novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Bast et al., 1998).

将来の方向性

特性

IUPAC Name |

N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-19(21)15-7-5-14(6-8-15)17-16(22)18-10-9-12-3-1-2-4-13(12)11-18/h1-8H,9-11H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDMRVXDWZOFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2600021.png)

![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)

![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)

![1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B2600031.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2600036.png)